LCH-7749944
Overview
Description
LCH-7749944 is a novel and potent inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine protein kinase involved in the regulation of cytoskeletal reorganization, cell proliferation, gene transcription, oncogenic transformation, and cell invasion. Overexpression, genetic amplification, and mutations of PAK4 have been detected in various human tumors, making it a potential therapeutic target. This compound effectively suppresses the proliferation and invasion of human gastric cancer cells .
Mechanism of Action
LCH-7749944, also known as GNF-Pf-2356 or N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine, is a potent inhibitor of p21-activated kinase 4 (PAK4). This compound has shown significant effects in suppressing the proliferation of human gastric cancer cells and inducing apoptosis .
Target of Action
The primary target of this compound is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase involved in the regulation of cytoskeletal reorganization, cell proliferation, gene transcription, oncogenic transformation, and cell invasion . Overexpression, genetic amplification, and mutations of PAK4 have been detected in a variety of human tumors, making it a potential therapeutic target .
Mode of Action
This compound interacts with PAK4, inhibiting its activity. This inhibition effectively suppresses the proliferation of human gastric cancer cells through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . It also induces apoptosis, a process of programmed cell death .
Biochemical Pathways
The compound affects several biochemical pathways. It downregulates the PAK4/c-Src/EGFR/cyclin D1 pathway, which is crucial for cell proliferation . Additionally, it blocks the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways, inhibiting the migration and invasion of human gastric cancer cells .
Result of Action
As a result of its action, this compound suppresses the proliferation of human gastric cancer cells and induces apoptosis . It also inhibits the migration and invasion of these cells . Interestingly, it has been observed to inhibit the formation of filopodia and induce cell elongation in SGC7901 cells .
Biochemical Analysis
Biochemical Properties
LCH-7749944 interacts with PAK4, a key enzyme in various biochemical reactions . It effectively suppresses the proliferation of human gastric cancer cells through downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . This interaction leads to the inhibition of the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways, which are crucial for cell migration and invasion .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the proliferation of human gastric cancer cells . It also inhibits the formation of filopodia and induces cell elongation in SGC7901 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PAK4, leading to the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . This results in the inhibition of enzyme activation and changes in gene expression, thereby suppressing the proliferation of human gastric cancer cells .
Temporal Effects in Laboratory Settings
It is known that this compound effectively suppresses the proliferation of human gastric cancer cells .
Metabolic Pathways
It is known to interact with PAK4, which plays a role in various cellular processes .
Preparation Methods
The synthetic routes and reaction conditions for LCH-7749944 are not extensively detailed in publicly available sources. it is known that the compound is synthesized and purified to achieve a high purity level of 99.36% . Industrial production methods typically involve the use of advanced organic synthesis techniques and stringent purification processes to ensure the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
LCH-7749944 primarily undergoes reactions related to its role as a PAK4 inhibitor. It effectively suppresses the proliferation of human gastric cancer cells through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway and induces apoptosis . The compound also significantly inhibits the migration and invasion of cancer cells by blocking the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways . Common reagents and conditions used in these reactions include various concentrations of this compound (ranging from 5 to 50 micromolar) and incubation times (ranging from 12 to 48 hours) .
Scientific Research Applications
LCH-7749944 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a research tool to study the inhibition of PAK4 and its downstream effects on cellular processes.
Biology: Investigated for its role in regulating cytoskeletal reorganization, cell proliferation, and gene transcription.
Medicine: Explored as a potential therapeutic agent for treating various cancers, especially gastric cancer, due to its ability to suppress tumor cell proliferation and invasion
Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting PAK4.
Comparison with Similar Compounds
LCH-7749944 is unique in its potent inhibition of PAK4 and its downstream pathways. Similar compounds include other PAK4 inhibitors such as PF-3758309 and KPT-9274. this compound stands out due to its high efficacy in suppressing the proliferation and invasion of human gastric cancer cells . The compound’s ability to target multiple pathways involved in cancer progression further highlights its potential as a therapeutic agent.
Properties
IUPAC Name |
2-N-(3-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-25-15-7-4-6-14(12-15)22-20-23-18-10-3-2-9-17(18)19(24-20)21-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H2,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZAFQEOKNGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.